- Pyridone compounds and methods of use in the modulation of a protein kinase, World Intellectual Property Organization, , ,
Cas no 946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

946505-09-5 structure
Nome del prodotto:2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Numero CAS:946505-09-5
MF:C11H7FN2O3
MW:234.183285951614
MDL:MFCD26096712
CID:4721048
PubChem ID:66767171
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- BFPCWYOMCDHJNZ-UHFFFAOYSA-N
- AK00780657
- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine -4-carboxylic acid
- 2-(4-Fluoro-phenyl)-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid
- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-
- 2-(4-Fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid (ACI)
- 2-(4-Fluorophenyl)-3-oxopyridazine-4-carboxylic acid
- WMB50509
- AKOS028114968
- D80456
- SY317605
- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid
- MFCD26096712
- BS-18271
- SCHEMBL680352
- C11H7FN2O3
- CS-0157492
- A1-02457
- DA-40231
- 946505-09-5
- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
-
- MDL: MFCD26096712
- Inchi: 1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)
- Chiave InChI: BFPCWYOMCDHJNZ-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)N1C(C(C(=O)O)=CC=N1)=O
Proprietà calcolate
- Massa esatta: 234.04407025g/mol
- Massa monoisotopica: 234.04407025g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 398
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 70
- XLogP3: 1.4
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A428665-1g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 1g |
$275.0 | 2024-04-16 | |
Chemenu | CM530575-10g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 10g |
$1587 | 2023-03-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE080-50mg |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 50mg |
243.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1089370-10g |
2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |
946505-09-5 | 95% | 10g |
$2235 | 2023-09-04 | |
eNovation Chemicals LLC | Y1089370-5g |
2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |
946505-09-5 | 95% | 5g |
$1155 | 2024-06-05 | |
Chemenu | CM530575-1g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 1g |
$248 | 2023-03-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00792847-5g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 5g |
¥8250.0 | 2024-04-17 | |
Ambeed | A428665-5g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 5g |
$1100.0 | 2024-04-16 | |
Ambeed | A428665-10g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 10g |
$1760.0 | 2024-04-16 | |
Chemenu | CM530575-5g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 5g |
$992 | 2023-03-07 |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Dimethylacetamide ; 5 min, rt; 30 min, rt → 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Preparation of thienopyridine derivatives and their use in pharmaceutical compositions comprising same, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Preparation of thienopyridine derivative compound as protein kinase inhibitor, Korea, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of pyridazinone-based compounds as AXL, c-Met, and Mer inhibitors and methods of use thereof, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation of amidophenoxyindazoles as inhibitors of c-Met, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Heterobicyclic pyrazole compounds as Met tyrosine kinase inhibitors and their preparation and use, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt → reflux
Riferimento
- Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, United States, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Combinations comprising c-Met antagonists and B-raf antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- Preparation of quinoline derivatives as tyrosine kinases inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1
Riferimento
- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitorsEuropean Journal of Medicinal Chemistry, 2016, 120, 37-50,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use, United States, , ,
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Raw materials
- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-, ethyl ester
- 4-Fluorobenzeneboronic acid
- Acetaldehyde, 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-, 1-[2-(4-fluorophenyl)hydrazone], (1E)-
- (1E,2Z)-2-(2,2-Dimethyl-4-oxo-1,3-dioxan-5-ylidene)acetaldehyde 1-[2-(4-fluorophenyl)hydrazone]
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preparation Products
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Letteratura correlata
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:946505-09-5)2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Purezza:99%/99%/99%
Quantità:1g/5g/10g
Prezzo ($):248.0/990.0/1584.0